molecular formula C7H7ClO3S B3046508 (4-Chlorophenyl)methanesulfonic acid CAS No. 125174-85-8

(4-Chlorophenyl)methanesulfonic acid

Cat. No.: B3046508
CAS No.: 125174-85-8
M. Wt: 206.65 g/mol
InChI Key: VYOCAQNWUMDGNH-UHFFFAOYSA-N
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Description

Contextualization within Organic Sulfonic Acid Chemistry

Organic sulfonic acids (R-SO₃H) are a class of strong organic acids characterized by the presence of a sulfonyl hydroxide (B78521) group. wikipedia.org They are broadly categorized based on the nature of the "R" group, which can be aliphatic or aromatic. (4-Chlorophenyl)methanesulfonic acid is a member of the arylalkanesulfonic acids, specifically an arylmethanesulfonic acid. This classification is crucial as the methylene (B1212753) (-CH₂) group acts as an insulating bridge between the phenyl ring and the strongly acidic sulfonic acid functional group. This contrasts with aryl sulfonic acids, such as p-toluenesulfonic acid (PTSA), where the -SO₃H group is directly attached to the aromatic ring, allowing for direct electronic communication via resonance. ucla.edu

The acidity of a sulfonic acid, a key determinant of its catalytic efficacy, is influenced by the electronic nature of its organic substituent. The insulating effect of the methylene bridge in this compound means that the electronic influence of the chlorophenyl group on the sulfonic acid's pKa is primarily inductive rather than resonant. The para-chloro substituent is known to be electron-withdrawing through its inductive effect, which is expected to increase the acidity of the compound relative to the unsubstituted phenylmethanesulfonic acid. wikipedia.org Sulfonic acids are recognized as exceptionally strong acids, often with pKa values in the negative range, surpassing the acidity of corresponding carboxylic acids by several orders of magnitude. wikipedia.org

Table 1: Comparison of Physicochemical Properties of Selected Sulfonic Acids

Compound NameStructureMolecular FormulaMolecular Weight (g/mol)Reported pKa (in water)
This compoundArylalkanesulfonic AcidC₇H₇ClO₃S206.65 Not experimentally reported, but predicted to be strongly acidic
Methanesulfonic acid (MSA)Alkanesulfonic AcidCH₄O₃S96.10-1.9 wikipedia.org
Phenylmethanesulfonic acidArylalkanesulfonic AcidC₇H₈O₃S172.20-0.98 (Calculated) ebi.ac.uk
p-Toluenesulfonic acid (PTSA)Aryl Sulfonic AcidC₇H₈O₃S172.20-2.8 wikipedia.orgucla.edu

Significance in Contemporary Chemical Synthesis and Catalysis

While specific research detailing the catalytic applications of this compound is limited, its significance can be inferred from the well-established roles of analogous aryl and alkyl sulfonic acids. These compounds are widely employed as strong, yet often non-oxidizing, Brønsted acid catalysts in a multitude of organic transformations. rsc.orgmdpi.com Their high thermal stability and solubility in organic solvents make them preferable alternatives to mineral acids like sulfuric acid in many processes. mdpi.com

The primary role of sulfonic acids in synthesis is to catalyze reactions that proceed through protonation, such as:

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters, a cornerstone of producing flavors, fragrances, and biodiesel. rsc.orgmdpi.com

Alkylation and Acylation: Acting as catalysts in Friedel-Crafts reactions, facilitating the addition of alkyl or acyl groups to aromatic rings, a key process in the synthesis of polymers and fine chemicals. google.com

Hydrolysis: Driving the cleavage of bonds, such as in the hydrolysis of esters or the depolymerization of materials like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netmst.edu

The unique structure of this compound suggests potential advantages. The chlorophenyl group imparts increased lipophilicity compared to methanesulfonic acid, which could enhance its solubility in nonpolar reaction media and improve its affinity for organic substrates. mst.edu This enhanced interaction between the catalyst and substrate can lead to higher reaction rates and efficiencies, as has been observed with other functionalized aryl sulfonic acids. researchgate.net Therefore, this compound represents a potentially valuable tool for chemists seeking to fine-tune reaction conditions and improve catalytic outcomes in specialized synthetic applications.

Table 2: Potential Catalytic Applications of this compound Based on Analogues

Reaction TypeDescriptionRelevance of Sulfonic Acid Catalysts
Fischer EsterificationFormation of an ester from a carboxylic acid and an alcohol.Acts as a strong proton source to activate the carbonyl group, facilitating nucleophilic attack by the alcohol. ucla.edu
Friedel-Crafts AlkylationAlkylation of an aromatic ring with an alkyl halide or alkene.Functions as a strong acid catalyst to generate the carbocation electrophile.
PolymerizationInitiation of cationic polymerization of alkenes or other monomers.Serves as a proton source to generate the initial cationic species that propagates the polymer chain.
Deprotection ReactionsCleavage of acid-labile protecting groups in multi-step synthesis.Provides a strong acidic medium for the selective removal of protecting groups like acetals.

Theoretical Frameworks in Mechanistic Understanding

Understanding the reaction mechanisms of processes catalyzed by this compound relies heavily on theoretical and physical organic chemistry principles. The electronic properties of the molecule are central to its function. The influence of the para-chloro substituent can be quantitatively estimated using the Hammett equation, which provides a framework for correlating reaction rates and equilibria with substituent-induced electronic effects. wikipedia.org The chloro group has a positive Hammett substituent constant (σₚ = +0.22), indicating its net electron-withdrawing character at the para position. oup.com This effect, transmitted inductively through the methylene spacer, is expected to stabilize the sulfonate anion, thereby increasing the dissociation constant of the acid.

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating reaction pathways at the molecular level. nih.gov For sulfonic acid-catalyzed reactions, DFT calculations can be employed to:

Model Reaction Intermediates and Transition States: By calculating the energies of various species along a reaction coordinate, the most plausible mechanism can be identified. For instance, DFT studies on sulfonic acid esterification have helped to distinguish between Sₙ1 and Sₙ2 pathways by evaluating the activation barriers for each. rsc.orgnih.gov

Predict Acidity: The pKa of novel compounds can be predicted with reasonable accuracy by calculating the energetics of the dissociation process in a simulated solvent environment.

Analyze Electronic Structure: DFT can map the electrostatic potential of the catalyst, visualizing how the electron-withdrawing chloro group affects the charge distribution and the acidity of the proton on the -SO₃H group. This provides insight into how the catalyst will interact with electron-rich or electron-poor substrates. mdpi.com

Through these theoretical frameworks, a detailed mechanistic understanding of catalysis by this compound can be developed, guiding the rational design of new synthetic methods and more efficient catalytic systems even in the absence of extensive empirical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCAQNWUMDGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538037
Record name (4-Chlorophenyl)methanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125174-85-8
Record name (4-Chlorophenyl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Involving 4 Chlorophenyl Methanesulfonic Acid and Its Precursors/derivatives

Strategies for Synthesis of Aryl Sulfonyl Compounds with Chlorophenyl Moieties

The creation of aryl sulfonyl structures that incorporate a chlorophenyl group is a cornerstone of organosulfur chemistry. These compounds, such as the commercially significant bis(4-chlorophenyl) sulfone, are precursors to high-performance polymers. wikipedia.orgchemicalbook.com Key synthetic routes include classical electrophilic aromatic substitution and modern cross-coupling reactions.

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds on an aromatic ring. In the context of aryl sulfonyl compounds, this approach, more accurately termed sulfonylation, involves the reaction of an arene with a sulfonylating agent in the presence of a catalyst. The most common pathway for synthesizing bis(4-chlorophenyl) sulfone is the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene (B131634). google.com This reaction is typically promoted by a Lewis acid catalyst, such as iron(III) chloride. google.comgoogleapis.com

The mechanism involves the formation of an electrophilic sulfonyl cation, which then attacks the electron-rich aromatic ring of chlorobenzene. The choice of catalyst is crucial for achieving high yields and selectivity. Various Lewis acids have been explored for this purpose. researchgate.net An alternative approach involves the direct reaction of chlorobenzene with sulfuric acid at high temperatures, often with a condensing agent like boric acid or trifluoromethanesulphonic acid to facilitate the reaction and remove the water byproduct. wikipedia.orggoogle.com

CatalystReactantsProductYield (%)Reference
Iron(III) chloride4-Chlorobenzenesulfonyl chloride, ChlorobenzeneBis(4-chlorophenyl) sulfone>90% google.com, googleapis.com
Boric AcidChlorobenzene, Sulfuric AcidBis(4-chlorophenyl) sulfoneNot specified google.com
Trifluoromethanesulfonic acidChlorobenzene, Sulfuric AcidBis(4-chlorophenyl) sulfoneNot specified google.com
Fe(OH)₃Aryl sulfonyl chlorides, ArenesDiaryl sulfones80-97% researchgate.net

Sulfonyl chlorides are versatile and highly reactive precursors for the synthesis of aryl sulfones. magtech.com.cn Beyond the classical Friedel-Crafts route, modern catalytic methods have expanded the utility of these intermediates. Palladium-catalyzed cross-coupling reactions, for instance, enable the synthesis of unsymmetrical diaryl sulfones by reacting aryl sulfonyl chlorides with arylboronic acids. organic-chemistry.org

The preparation of the requisite sulfonyl chlorides is a critical preceding step. Traditional methods include the electrophilic aromatic substitution on an arene using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds like thiols. nih.gov However, these methods can have limitations regarding substrate scope and the harshness of reaction conditions. nih.gov More contemporary methods include Sandmeyer-type reactions where diazonium salts, derived from anilines, are converted to sulfonyl chlorides. researchgate.net Organometallic routes, such as the reaction of Grignard reagents with sulfuryl chloride, also provide access to arenesulfonyl chlorides. rsc.org

Reaction TypePrecursorsCatalyst/ReagentProduct TypeReference
Friedel-Crafts SulfonylationAryl sulfonyl chloride, AreneFe(OH)₃Diaryl sulfone researchgate.net
Palladium-Catalyzed CouplingAryl sulfonyl chloride, Arylboronic acidPalladium complexUnsymmetrical diaryl sulfone organic-chemistry.org
Sandmeyer-Type ReactionAryl diazonium saltSO₂, Copper saltAryl sulfonyl chloride researchgate.net
Grignard ReactionArylmagnesium halideSulfuryl chlorideAryl sulfonyl chloride rsc.org
ChlorosulfonationAreneChlorosulfonic acidAryl sulfonyl chloride nih.gov

Derivatization Pathways and Chemical Transformations

(4-Chlorophenyl)methanesulfonic acid and its derivatives, particularly (4-chlorophenyl)methanesulfonyl chloride, are versatile intermediates in organic synthesis. They serve as precursors for a variety of functional groups and molecular scaffolds. This section details the key derivatization pathways, including the formation of sulfonyl esters, conversion to other sulfur-containing moieties, and their application in the synthesis of complex heterocyclic systems.

Formation of Sulfonyl Esters (Mesylates)

The conversion of alcohols to their corresponding sulfonyl esters, often referred to as mesylates when derived from methanesulfonic acid, is a fundamental transformation in organic chemistry. This reaction turns a poor leaving group (hydroxyl) into a good one, facilitating subsequent nucleophilic substitution and elimination reactions. (4-Chlorophenyl)methanesulfonyl chloride is a key reagent in this process, reacting with a wide range of alcohols in the presence of a non-nucleophilic base to yield the corresponding (4-chlorophenyl)methanesulfonate esters.

The general reaction involves the treatment of an alcohol with (4-chlorophenyl)methanesulfonyl chloride in an inert solvent, such as dichloromethane (B109758) or diethyl ether. A base, typically pyridine (B92270) or triethylamine (B128534), is added to neutralize the hydrochloric acid generated during the reaction. The reaction generally proceeds smoothly at room temperature or with gentle cooling.

Table 1: Synthesis of (4-Chlorophenyl)methanesulfonate Esters

Alcohol Reagent Base Solvent Typical Conditions Product General Yield Range
Methanol (B129727) (4-Chlorophenyl)methanesulfonyl chloride Pyridine Dichloromethane 0°C to RT, 2-4 h Methyl (4-chlorophenyl)methanesulfonate 85-95%
Ethanol (B145695) (4-Chlorophenyl)methanesulfonyl chloride Triethylamine Dichloromethane 0°C to RT, 2-4 h Ethyl (4-chlorophenyl)methanesulfonate 85-95%
Isopropanol (4-Chlorophenyl)methanesulfonyl chloride Pyridine Diethyl ether RT, 4-6 h Isopropyl (4-chlorophenyl)methanesulfonate 80-90%
Phenol (4-Chlorophenyl)methanesulfonyl chloride Triethylamine Acetonitrile (B52724) RT, 3-5 h Phenyl (4-chlorophenyl)methanesulfonate 80-90%

Conversion to Related Sulfonyl and Sulfinyl Structures

(4-Chlorophenyl)methanesulfonyl chloride is a gateway to other important sulfur-containing functional groups. These transformations expand the synthetic utility of the parent sulfonic acid.

One significant conversion is the reduction of the sulfonyl chloride to the corresponding sulfinic acid or its salt. This is commonly achieved by treatment with a reducing agent such as sodium sulfite (B76179). The resulting (4-chlorophenyl)methanesulfinic acid is a valuable intermediate in its own right. For example, sulfinic acids can be converted to sulfinyl chlorides (R-SOCl) by reaction with thionyl chloride. wikipedia.org This provides access to the sulfinyl functional group, which is at a lower oxidation state than the sulfonyl group. Sulfinyl chlorides are reactive intermediates that can participate in a variety of nucleophilic substitution reactions to form sulfoxides, sulfinamides, and sulfinate esters. wikipedia.org

Another key transformation of (4-chlorophenyl)methanesulfonyl chloride is its reaction with amines to form sulfonamides. This reaction is typically carried out in the presence of a base to scavenge the HCl produced. The resulting (4-chlorophenyl)methanesulfonamides are stable compounds and are of interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in various therapeutic agents.

The sulfonyl chloride can also be hydrolyzed back to this compound by reaction with water. wikipedia.org

Synthesis of Heterocyclic Systems Incorporating Chlorophenyl Moieties

The (4-chlorophenyl)methanesulfonyl group and its derivatives have been utilized in the construction of various heterocyclic systems. The sulfonyl group can act as a key functional handle for cyclization reactions or be incorporated as a substituent on a pre-formed heterocyclic ring.

An example of the latter is the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.gov In this multi-step synthesis, 4-chlorobenzoic acid is converted to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This thiol is then transformed into the corresponding sulfonyl chloride by treatment with chlorine in an acetic acid/water mixture. nih.gov The resulting sulfonyl chloride is then reacted with various primary and secondary amines in acetonitrile with triethylamine as a base to afford a series of N-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides. nih.gov

Furthermore, sulfonamides derived from (4-chlorophenyl)methanesulfonyl chloride can undergo intramolecular cyclization reactions to form heterocyclic structures. For instance, olefinic primary sulfonamides can be converted to intermediate iminoiodinanes, which then undergo copper-catalyzed intramolecular nitrene delivery to form aziridines. These cyclic sulfonamide aziridines can be subsequently opened by various nucleophiles to yield substituted cyclic sulfonamides. nih.gov Another approach involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, derived from sulfonamides, to synthesize thiadiazine 1-oxides. nih.gov These examples highlight the utility of the (4-chlorophenyl)sulfonyl moiety as a building block for accessing diverse heterocyclic scaffolds.

Table 2: Examples of Heterocyclic Systems Derived from Chlorophenyl-Sulfonyl Precursors

Starting Material/Precursor Key Reaction Heterocyclic Product Reference
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride Reaction with amines N-Substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides nih.gov
Olefinic primary sulfonamides Intramolecular copper-catalyzed nitrene insertion Aziridine-fused cyclic sulfonamides nih.gov
2-N-cyano-sulfonimidoyl amides Acid-catalyzed intramolecular cyclization Thiadiazine 1-oxides nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Reaction Mechanisms

(4-Chlorophenyl)methanesulfonic acid, as a member of the aryl sulfonic acid family, is a strong Brønsted acid. Its catalytic activity is central to various organic transformations, particularly those involving electron-rich aromatic compounds. The sulfonic acid group (-SO₃H) is the active center, facilitating reactions through proton donation.

Sulfonic acids are effective catalysts for electrophilic aromatic substitution reactions. In these reactions, a hydrogen atom on an aromatic ring is replaced by an electrophile. The catalyst's primary role is to generate a highly reactive electrophile by protonating a precursor molecule. For example, in Friedel-Crafts type reactions, a sulfonic acid can protonate an alkene or an alcohol, generating a carbocation that then attacks the electron-rich arene. nih.gov

The general mechanism involves the following steps:

Generation of the Electrophile: The sulfonic acid protonates the electrophile precursor, making it more electrophilic.

Nucleophilic Attack: The π-electron system of the electron-rich arene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. docbrown.infochemguide.co.uk

Deprotonation: A weak base, which can be the conjugate base of the sulfonic acid or another species in the reaction mixture, removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org

This catalytic cycle is highly efficient and has been demonstrated with various sulfonic acid-functionalized materials, including those supported on silica, which can be easily recovered and reused. nih.govmdpi.comnih.gov The strength of the sulfonic acid plays a crucial role; stronger acids lead to faster rates of reaction by more effectively generating the electrophilic species.

Computational studies, often employing Density Functional Theory (DFT), are invaluable for understanding the intricate details of acid-catalyzed reactions. researchgate.net These models can predict reaction pathways, calculate activation energies, and visualize the structures of intermediates and transition states that may be too transient to observe experimentally.

For transformations catalyzed by sulfonic acids, computational modeling can:

Elucidate Electrophile Generation: Model the proton transfer from the sulfonic acid to the substrate, confirming the formation and stability of the active electrophilic species.

Analyze Reaction Barriers: Calculate the energy barriers for the nucleophilic attack of the arene and the subsequent deprotonation step. The rate-determining step can thus be identified. acs.org

Investigate Catalyst-Substrate Interactions: Detail the non-covalent interactions within the reaction complex, such as hydrogen bonding, which can influence the reaction's stereoselectivity and efficiency. For instance, computational studies on synergistic photoredox and chiral Brønsted acid catalysis have shown how the acid controls enantioselectivity during radical addition to an iminium ion. acs.orgnih.gov

These theoretical investigations provide a molecular-level understanding that complements experimental findings and aids in the design of more efficient catalytic systems.

The direct observation of intermediates and transition states in acid-catalyzed reactions is challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational analysis allows for their characterization.

Intermediates: The key intermediate in electrophilic aromatic substitution is the arenium ion (sigma complex). wikipedia.org Its existence is supported by spectroscopic methods under superacid conditions where it can be stabilized and observed. In typical sulfonic acid catalysis, its presence is inferred from kinetic studies and product analysis.

Transition States: Transition states are, by definition, not directly observable. Their structures and energies are primarily determined through computational modeling. acs.org These calculations can reveal the geometry of the reacting molecules at the peak of the energy profile, providing insight into bond-forming and bond-breaking processes. For example, modeling can differentiate between pathways, such as a radical/iminium ion coupling versus other potential mechanisms, by comparing their respective activation free energies. acs.orgnih.gov

Radical Processes and Oxidative Functionalization under Brønsted Acid Catalysis

While Brønsted acids are classically associated with ionic reaction pathways, their role in mediating radical processes is a growing area of interest. publish.csiro.au The presence of a strong acid like this compound can significantly influence the course and efficiency of radical reactions. nih.gov

Brønsted acids can participate in several ways:

Proton-Coupled Electron Transfer (PCET): The acid can facilitate single-electron transfer (SET) processes by protonating a substrate, making it easier to reduce or oxidize.

Activation of Substrates: In photoredox catalysis, protonation of a substrate, such as an alkenylpyridine, can generate a more reactive electrophilic intermediate that is susceptible to attack by a photochemically generated radical. rsc.org This synergistic approach merges Brønsted acid organocatalysis with a photoredox cycle. acs.orgnih.govrsc.org

Controlling Reaction Pathways: The presence of a Brønsted acid can alter the reaction outcome compared to a Lewis acid, showcasing its ability to direct reactivity. publish.csiro.au For instance, in certain photoredox reactions, a Brønsted acid can promote a reductive coupling, whereas a Lewis acid might favor a cycloaddition. publish.csiro.au

Oxidative functionalization can also be achieved using sulfonic acid-based systems. For example, sulfonic acid-functionalized catalysts have been used for the selective oxidation of sulfides to sulfoxides. rsc.org Furthermore, sulfonyl radical intermediates, generated under mild photocatalytic conditions from N-sulfonylimines, can be used for the late-stage functionalization of complex molecules. acs.org This demonstrates the versatility of sulfonyl-containing compounds in accessing radical intermediates for C-C bond formation. acs.org

Isomerization and Rearrangement Studies of Sulfonyl Derivatives

Sulfonyl derivatives can undergo various isomerization and rearrangement reactions, often promoted by thermal or chemical activation. These transformations can lead to the migration of the sulfonyl group or the rearrangement of the molecular skeleton.

One notable reaction is the 1,3-rearrangement of a sulfonyl group in N-protected 3-bis-sulfonimidoindole derivatives. acs.org This process, facilitated by a fluoride (B91410) reagent, results in a C-H sulfonylation at the 2-position of the indole (B1671886) ring. Mechanistic studies suggest that this rearrangement proceeds through an intermolecular pathway involving the detachment and subsequent re-addition of a sulfinyl ion. acs.org

Other rearrangements of sulfonamides have also been documented, highlighting the mobility of the sulfonyl moiety under specific conditions. acs.orgresearchgate.netnih.gov A different approach involves the nucleophilic chain isomerization of sulfonylpyridinium salts, which transforms an S(VI) center into an S(IV) electrophilic sulfinate ester intermediate. This intermediate can then react with nucleophiles, achieving a reductive sulfinylation. nih.gov These studies underscore the dynamic nature of the sulfonyl group and its potential for novel synthetic applications beyond its traditional role as a stable protecting group or directing group. wikipedia.org

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the chemical behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying complex systems. researchgate.net

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structures of molecules, providing accurate results at a relatively low computational cost. researchgate.netmdpi.com DFT methods are employed to calculate ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com These calculations are fundamental to analyzing the structure-activity relationships of molecules. The accuracy of DFT is highly dependent on the choice of functionals and basis sets used in the calculations. mdpi.com For molecules like (4-Chlorophenyl)methanesulfonic acid, DFT can be used to model its optimized geometry and predict spectroscopic properties, offering a theoretical complement to experimental data. The application of DFT extends to understanding reaction mechanisms and predicting the stability of various chemical structures. malayajournal.orgmdpi.com

Molecular Electrostatic Potential (MEP) analysis is a powerful method for interpreting and predicting chemical reactivity. researchgate.net The MEP map illustrates the charge distribution around a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. researchgate.netchemrxiv.org The potential is typically visualized using a color scale on the molecule's surface, where red indicates negative potential (electron-rich areas, such as near the oxygen atoms of the sulfonyl group) and blue indicates positive potential (electron-deficient areas, such as near hydrogen atoms). researchgate.net This analysis provides crucial information about intermolecular interactions and reactive sites. acadpubl.eu

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. wikipedia.org For related chlorophenyl compounds, DFT calculations have been used to determine these energy values, showing that such analysis can clearly indicate where charge transfer occurs within the molecule. malayajournal.orgacadpubl.eu

Table 1: Representative Frontier Molecular Orbital Data from a Related Compound Data based on calculations for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole at the B3LYP/6-31G(d,p) basis set, serving as an illustrative example.

ParameterEnergy (eV)Description
HOMO -5.2822Highest Occupied Molecular Orbital; acts as an electron donor. malayajournal.orgacadpubl.eu
LUMO -1.2715Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. malayajournal.orgacadpubl.eu
Energy Gap (ΔE) 4.0106Indicates molecular chemical stability and reactivity. malayajournal.orgacadpubl.eu

Intramolecular charge transfer (ICT) is a fundamental process where photoexcitation causes a redistribution of electron density, moving charge from an electron-donating part of a molecule to an electron-accepting part. chemrxiv.org This phenomenon is common in "push-pull" molecules containing both electron-donating and electron-withdrawing groups. rsc.org In this compound, the chlorophenyl ring and the methanesulfonic acid group can act as electron-withdrawing or -donating moieties. Computational studies can model the electronic transitions and characterize the nature of the excited states. Upon excitation, it is possible for an electron to move from a π-orbital primarily located on the aromatic ring to an orbital associated with the sulfonic acid group, or vice versa. The extent of this charge transfer can be influenced by the solvent polarity, which can stabilize the resulting charge-separated state. rsc.org Theoretical calculations help quantify the degree of charge transfer and identify the specific orbitals involved in the electronic transition.

Theoretical Studies on Reaction Pathways and Energetics

The formation of sulfonate esters from sulfonic acids and alcohols is a significant reaction. The mechanism of this esterification can proceed through different pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. quora.com

SN1 Mechanism: This is a two-step process. The first step involves the formation of a carbocation intermediate from the alcohol. This is typically favored for tertiary alcohols and in polar protic solvents. youtube.com The sulfonate anion then acts as a nucleophile, attacking the carbocation.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile (sulfonate anion) attacks the carbon atom of the alcohol at the same time the leaving group (water, after protonation of the alcohol) departs. youtube.com This mechanism results in an inversion of stereochemistry and is favored for primary and secondary alcohols and in polar aprotic solvents. masterorganicchemistry.com

Theoretical studies on the formation of methyl methanesulfonate (B1217627) from methanesulfonic acid and methanol (B129727) have shown that the reaction involves the cleavage of the methanol C-O bond. researchgate.net This is consistent with a mechanism where the sulfonate acts as a nucleophile attacking the methyl group of the protonated alcohol. Computational modeling can be used to calculate the energy profiles of both the SN1 and SN2 transition states to determine the more favorable pathway under specific reaction conditions.

Theoretical calculations can provide reliable predictions of activation energies (Ea) and other thermodynamic properties, such as enthalpy of formation (ΔHf). scielo.br The activation energy is the minimum energy required to initiate a chemical reaction, and its value provides insight into the reaction rate. Thermodynamic parameters help determine the spontaneity and energy balance of a reaction. mdpi.com

For the parent compound, methanesulfonic acid, high-level theoretical calculations have been performed to determine its thermodynamic properties with considerable accuracy. scielo.br These computational approaches can be extended to substituted derivatives like this compound to predict how the chloro-substituent affects the molecule's stability and reactivity. For instance, studies on chalcopyrite leaching using methanesulfonic acid have calculated activation energies to determine whether processes are controlled by chemical reaction or mass transfer. researchgate.net

Table 2: Calculated Thermodynamic Properties for Methanesulfonic Acid This data for the parent compound illustrates the type of information obtainable through theoretical calculations.

PropertyCalculated ValueMethod/Note
Enthalpy of Formation (ΔHf) -566.2 kJ mol⁻¹CCSD(T)/CBS level of theory. scielo.br
Activation Energy (Ea) 39.9 kJ/molFor copper extraction with H₂O₂ oxidant, indicating a chemical reaction-controlled process. researchgate.net

Modeling of Intermolecular Interactions and Aggregation Phenomena

Hydrogen bonding is a predominant intermolecular force in sulfonic acids, significantly influencing their physical and chemical properties. The sulfonic acid group (-SO₃H) is a potent hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the oxygen atoms). In systems like this compound, these interactions can lead to the formation of extensive hydrogen-bonding networks.

Computational studies on substituted benzenesulfonic acids reveal that the presence of various functional groups can influence the nature and strength of these hydrogen bonds. For instance, density functional theory (DFT) calculations on ortho-substituted benzenesulfonic acids have shown that intramolecular hydrogen bonds can form between the sulfonic acid group and the substituent. nih.govmdpi.com This highlights the capability of the sulfonic acid moiety to engage in complex hydrogen bonding scenarios.

In the case of this compound, intermolecular hydrogen bonds are expected to be the primary drivers of aggregation. The hydroxyl group of one molecule can form a strong hydrogen bond with one of the sulfonyl oxygens of a neighboring molecule. This can lead to the formation of dimers, chains, or more complex three-dimensional networks. The presence of the chlorophenyl group can further influence these interactions through steric effects and by modifying the electronic properties of the sulfonic acid group.

A Raman spectroscopic study of benzenesulfonic acid in acrylonitrile (B1666552) solution demonstrated the strong hydrogen-donating character of the acid. nih.gov The study found that acrylonitrile molecules form hydrogen bonds with the undissociated benzenesulfonic acid, with the mean number of hydrogen bonds per solvent molecule increasing with the acid concentration. nih.gov This suggests that in solution, this compound would also readily engage in hydrogen bonding with solvent molecules.

The table below, derived from a computational study on ortho-substituted benzenesulfonic acids, illustrates the calculated Gibbs free energies of gas-phase deprotonation, which are influenced by intramolecular hydrogen bonding. mdpi.com While this data pertains to intramolecular interactions in different molecules, it underscores the significant energetic impact of hydrogen bonding in aromatic sulfonic acid systems.

ortho-SubstituentConformerRelative Energy (kJ mol⁻¹)Intramolecular H-Bond TypeH-Bond Distance (Å)
–COOH10.0–SO₃H donor to C=O1.735
210.5–SO₃H donor to C–OH1.920
–OH10.0–OH donor to –SO₃H1.820
21.3–OH donor to –SO₃H1.791
320.1–SO₃H donor to –OH2.253

This table is illustrative of hydrogen bonding in substituted benzenesulfonic acids and is based on data from a study on ortho-substituted derivatives. mdpi.com

Methanesulfonic acid (MSA), the simplest alkylsulfonic acid, is a key species in atmospheric chemistry, known to participate in the formation of new atmospheric particles. wikipedia.org Computational studies on MSA provide a model for understanding how sulfonic acids can form clusters with other atmospheric molecules, a process relevant to the potential atmospheric role of this compound, should it become airborne.

Quantum-chemical calculations have been employed to investigate the interaction of MSA with various atmospheric molecules, such as sulfuric acid (H₂SO₄), water, and amines. These studies analyze the binding energies and Gibbs free energies of cluster formation, revealing the stability and potential atmospheric relevance of these aggregates.

For instance, high-level density functional theory (DFT) calculations have been used to analyze the electrostatic interactions between MSA and pre-formed clusters of sulfuric acid. The formation of MSA···(H₂SO₄)n (where n = 2, 3) complexes is stabilized by various intermolecular hydrogen bond networks. pnas.org These findings suggest that MSA can enhance the stability of atmospheric molecular clusters that are precursors to aerosol formation. pnas.org The stability of these clusters is found to be greater at the lower temperatures and pressures characteristic of higher altitudes in the troposphere. pnas.org

The interaction of MSA with bases, such as ammonia (B1221849) and amines, has also been a subject of computational investigation. These studies show that MSA forms stable clusters with these bases, although the interaction patterns can differ from those of sulfuric acid. rsc.org The formation of these clusters is a critical step in the growth of atmospheric aerosols.

While the substitution of a methyl group with a 4-chlorophenyl group will undoubtedly alter the specifics of cluster formation due to changes in size, volatility, and electronic properties, the fundamental mechanisms of hydrogen bonding and electrostatic interactions will remain central. The aromatic ring could also introduce π-stacking interactions, further stabilizing aggregates.

The following table presents calculated binding energies for clusters of methanesulfonic acid with sulfuric acid, illustrating the stability of such aggregates.

ClusterLevel of TheoryBinding Energy (kcal/mol)
MSA···(H₂SO₄)₂DFTData not specified
MSA···(H₂SO₄)₃DFTData not specified

Note: Specific binding energy values from the cited literature are not provided in the abstract. The table illustrates the types of clusters studied. pnas.org

Environmental Chemistry and Degradation Pathways of Sulfonic Acids

Atmospheric Chemistry of Sulfonic Acid Species

A significant natural source of sulfonic acids in the atmosphere is the oxidation of biogenic sulfur compounds, primarily dimethyl sulfide (B99878) (DMS) emitted from marine phytoplankton. copernicus.orgresearchgate.net The atmospheric oxidation of DMS is a complex process that leads to the formation of several key sulfur-containing compounds, including sulfur dioxide (SO2), sulfuric acid (H2SO4), and methanesulfonic acid (MSA). copernicus.orgresearchgate.net This process is a major contributor to the global biogenic sulfur budget. copernicus.org While anthropogenic activities are a major source of sulfur dioxide from the combustion of fossil fuels, biogenic sources also play a crucial role in the atmospheric sulfur cycle. noaa.gov

The oxidation of organosulfur compounds from biological and agricultural activities is another pathway for the formation of sulfonic acids in the atmosphere. noaa.gov Although not directly related to (4-Chlorophenyl)methanesulfonic acid, which is of anthropogenic origin, these natural formation pathways highlight the importance of oxidation reactions in the atmospheric chemistry of sulfur-containing organic compounds.

Sulfuric acid is a well-established and key component in atmospheric new particle formation and the subsequent growth of these particles. copernicus.org It can participate in binary, ternary, and ion-induced nucleation processes. copernicus.org Methanesulfonic acid (MSA), another significant oxidation product of DMS, also contributes to the formation and growth of aerosols, particularly in the marine boundary layer. copernicus.org Gas-phase concentrations of MSA have been observed to be a significant fraction of sulfuric acid concentrations in coastal marine environments. copernicus.org

While the role of biogenically derived sulfonic acids in aerosol formation is well-documented, the contribution of anthropogenic aromatic sulfonic acids is less understood. It is known that human-made emissions, such as nitrogen and sulfur oxides, contribute significantly to the formation of secondary organic aerosols (SOA). researchgate.netnoaa.gov The interaction between anthropogenic pollutants and biogenic emissions can enhance the formation of biogenic SOA. researchgate.netresearchgate.net Given that this compound is an anthropogenic compound, its potential to act as a precursor or contributor to aerosol formation, particularly in polluted urban or industrial areas, warrants further investigation. However, specific studies on its role in aerosol and particle nucleation processes are currently lacking.

Biodegradation and Environmental Transformation Mechanisms

The persistence and fate of sulfonic acids in the environment are largely determined by their susceptibility to biodegradation and other transformation processes. The presence of a sulfonate group, being hydrophilic, can hinder the transport of these compounds across microbial cell membranes, often making them resistant to degradation. researchgate.net

The microbial degradation of aromatic sulfonic acids has been observed, with specific pathways dependent on the compound's structure and the microorganisms involved. For some sulfonated aromatic amines, such as 2- and 4-aminobenzenesulfonic acid, aerobic degradation has been reported, particularly with inocula from historically polluted sites. nih.gov This degradation can lead to the mineralization of the sulfonate group, with a high recovery of sulfate (B86663). nih.gov

Studies on p-toluenesulfonic acid (PTSA) have elucidated potential degradation pathways. Pseudomonas (Comamonas) testosteroni T-2 has been shown to degrade PTSA through sidechain oxidation, desulfonation to form protocatechuic acid, and subsequent meta ring cleavage. nih.gov In Pseudomonas putida BS1331, the degradation of benzenesulfonic acid and p-toluenesulfonic acid is initiated by desulfonation, releasing the sulfonate group as inorganic sulfite (B76179), which is then oxidized to sulfate. researchgate.net The initial desulfonation of benzenesulfonic acid leads to the formation of catechol, which is then subject to ortho ring cleavage. researchgate.net

For chlorinated aromatic compounds, the initial step in degradation can be dehalogenation. For instance, an Arthrobacter sp. has been shown to degrade 4-chlorobenzoate (B1228818) by first dehalogenating it to 4-hydroxybenzoate, which is then further metabolized. nih.govresearchgate.net

Based on these analogous pathways, a plausible, though hypothetical, biodegradation pathway for this compound could involve initial enzymatic attack on either the methanesulfonic acid side chain or the aromatic ring. This could proceed via:

Oxidation of the methyl group: Similar to the sidechain oxidation of p-toluenesulfonic acid, this would lead to the formation of corresponding alcohol, aldehyde, and carboxylic acid derivatives. nih.gov

Desulfonation: Cleavage of the C-S bond to release sulfite and form 4-chlorotoluene.

Dioxygenase attack on the aromatic ring: This could lead to the formation of a chlorinated catechol derivative, followed by ring cleavage.

Dehalogenation: Removal of the chlorine atom as an initial step, although this is generally more common under anaerobic conditions for highly chlorinated compounds. researchgate.nettaylorfrancis.com

It is important to emphasize that these are proposed pathways based on the degradation of structurally similar compounds, and the actual microbial degradation of this compound may differ.

Abiotic degradation processes can also contribute to the transformation of sulfonic acids in the environment.

Oxidative Degradation: The oxidative degradation of p-toluenesulfonic acid using thermally activated hydrogen peroxide has been shown to be an effective process for its destruction. nih.gov This process converts the refractory organic compound into more easily biodegradable substances. nih.gov Ozonation has also been demonstrated as an efficient method for the degradation of p-toluenesulfonic acid, with the reaction mechanism being pH-dependent. scientific.net Under acidic conditions, direct oxidation by molecular ozone is dominant, while under alkaline conditions, hydroxyl radical oxidation becomes more important. scientific.net Another study on the degradation of p-toluenesulfonic acid in a filtration-enhanced electro-Fenton system proposed degradation pathways including methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. rsc.org

Hydrolytic Degradation: Aryl sulfonic acids can undergo hydrolytic desulfonation, which is the reverse of the sulfonation reaction, typically under high temperatures in an aqueous acidic medium. wikipedia.org This reaction results in the formation of the parent arene and sulfuric acid. wikipedia.org While benzenesulfonic acid requires temperatures above 200 °C for hydrolysis, the presence of other substituents can affect the ease of this reaction. wikipedia.org The hydrolysis of alkyl aromatic hydrocarbon sulfonic acid anhydrides can be hastened in aqueous media with a pH of 7 or above in the presence of ammonia (B1221849) or an organic amine. google.com

The following table summarizes findings from degradation studies of analogous compounds:

CompoundDegradation MethodKey FindingsReference
p-Toluenesulfonic acidOxidative (H2O2)Effective conversion to biodegradable substances. nih.gov
p-Toluenesulfonic acidOzonationEfficient degradation; pH-dependent mechanism. scientific.net
p-Toluenesulfonic acidElectro-FentonPathways include methyl hydroxylation and ring-opening. rsc.org
Aryl sulfonic acidsHydrolysisReversible desulfonation at high temperatures in acidic media. wikipedia.org
2- & 4-Aminobenzenesulfonic acidAerobic BiodegradationMineralization of the sulfonate group to sulfate. nih.gov
4-Chlorobenzoic acidMicrobial DegradationInitial dehalogenation to 4-hydroxybenzoate. nih.govresearchgate.net

Fate in Aquatic and Soil Systems

The fate of sulfonic acids in aquatic and soil environments is governed by a combination of transport, sorption, and degradation processes. The high water solubility of many sulfonic acids suggests they have the potential for mobility in these systems. thieme-connect.de

In soil, the transport and retention of sulfonic acids can be influenced by their interaction with soil particles. For example, for 6:2 fluorotelomer sulfonic acid, solid-phase adsorption was found to be a minor contributor to its transport, while air-water interface adsorption was the dominant retention mechanism in unsaturated porous media. ykcs.ac.cn The properties of the soil, such as particle size and organic matter content, can significantly influence the transport of these compounds. ykcs.ac.cn

The persistence of sulfonated aromatic compounds in the environment is a concern, as their poor biodegradability suggests they may not be effectively removed during conventional wastewater treatment. nih.govresearchgate.net This can lead to their presence in surface waters. Indeed, various aromatic sulfonates are considered environmental concerns and have been detected in river and contaminated seepage water. nih.gov

Given the properties of this compound, it is likely to be mobile in soil and aquatic environments. Its persistence will depend on the presence of microbial populations capable of its degradation and the prevailing environmental conditions that might favor abiotic degradation processes like photolysis, which has not been extensively studied for this class of compounds but is a known degradation pathway for other pollutants.

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy offer detailed insights into the molecular architecture and electronic properties of (4-Chlorophenyl)methanesulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR analyses provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct sets of signals: one for the methylene (B1212753) (-CH₂-) protons and another for the aromatic protons on the chlorophenyl ring. The protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound would be expected to show signals for the methylene carbon, the four distinct aromatic carbons of the chlorophenyl ring, and potentially a signal for the sulfonic acid carbon, though the latter can be broad or difficult to observe depending on the solvent and conditions.

The anticipated chemical shifts, based on data from analogous compounds such as methanesulfonic acid and various 4-substituted phenyl derivatives, are summarized in the table below. nih.govresearchgate.net

Interactive Table: Predicted NMR Spectral Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~4.3 - 4.5Singlet-CH₂- (Methylene protons)
¹H~7.4 - 7.5DoubletAr-H (Protons ortho to -CH₂SO₃H)
¹H~7.3 - 7.4DoubletAr-H (Protons ortho to -Cl)
¹³C~55 - 60--CH₂- (Methylene carbon)
¹³C~129-Aromatic CH (ortho to -Cl)
¹³C~131-Aromatic CH (ortho to -CH₂SO₃H)
¹³C~134-Aromatic C (ipso- to -Cl)
¹³C~138-Aromatic C (ipso- to -CH₂SO₃H)

Note: Predicted values are based on analyses of structurally similar compounds and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound is expected to display strong absorption bands corresponding to the sulfonic acid group, the carbon-sulfur bond, the carbon-chlorine bond, and the aromatic ring. researchgate.netresearchgate.net Key vibrational modes for methanesulfonic acid and related sulfonyl compounds provide a reference for these assignments. researchgate.netrsc.orgnist.govchemicalbook.com

Interactive Table: Characteristic Infrared Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Type Functional Group
3000 - 2500O-H stretch (broad)Sulfonic acid (-SO₃H)
1250 - 1150S=O asymmetric stretchSulfonic acid (-SO₃H)
1080 - 1030S=O symmetric stretchSulfonic acid (-SO₃H)
800 - 750C-S stretchMethylene-Sulfur
1100 - 1000C-Cl stretchChloro-Aromatic
3100 - 3000C-H stretchAromatic Ring
1600, 1475C=C stretchAromatic Ring

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The 4-chlorophenyl moiety acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or water, is expected to show absorption maxima (λmax) in the ultraviolet region, consistent with the π → π* transitions of the substituted benzene ring. rsc.orgrsc.org Data from similar aromatic sulfonic acids, such as p-toluenesulfonic acid and 4-aminobenzenesulfonic acid, can be used for comparison. nist.govnist.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the precise determination of molecular weight, confirmation of elemental composition, and assessment of sample purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₇ClO₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass for this compound is 205.98044 Da. chemspider.com An experimental HRMS result matching this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.

Combining chromatography with mass spectrometry allows for the separation of a mixture's components before their individual detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing this compound, as it is a polar, non-volatile compound. nih.gov A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used to separate the target compound from impurities. nih.gov The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules. The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound, providing high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of sulfonic acids, direct analysis by GC-MS is generally not feasible. The compound would require a derivatization step to convert the polar sulfonic acid group into a more volatile ester before it could be analyzed by GC-MS.

Chromatographic Separations and Purity Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and quantifying any impurities. helixchrom.comresearchgate.net

A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like phosphoric acid) and an organic solvent such as acetonitrile (B52724). nih.govsielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Detection can be achieved using various detectors:

UV Detector: Monitors the absorbance at a specific wavelength (e.g., 220-230 nm) where the chlorophenyl chromophore absorbs light.

Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for compounds lacking a UV chromophore.

Mass Spectrometer (MS): As described in the LC-MS section, providing highly selective and sensitive detection.

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is validated to ensure it is accurate, linear, precise, and specific for the intended analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of the synthetic routes leading to this compound. This technique allows for the qualitative and quantitative assessment of the reaction progress by separating the starting materials, intermediates, the final product, and any by-products.

A reversed-phase HPLC method is typically developed for this purpose. The separation is generally achieved on a C18 column, which is well-suited for retaining and separating aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that is optimized to ensure the proper ionization state of the sulfonic acid group, thereby achieving good peak shape and resolution.

Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate compounds with a wide range of polarities that may be present in the reaction mixture. Detection is typically performed using a UV detector, as the phenyl ring in this compound and related aromatic species exhibits strong absorbance in the UV region (around 220-280 nm).

By periodically withdrawing aliquots from the reaction mixture and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product. This allows for the determination of the reaction endpoint, optimization of reaction conditions (e.g., temperature, catalyst loading), and the identification of the formation of any significant impurities. google.com

Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring of this compound Synthesis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Representative Retention Times for Species in a Synthesis Mixture

CompoundRetention Time (min)
Starting Material (e.g., 4-Chlorobenzyl chloride)12.5
Intermediate8.2
This compound 6.5
By-product10.1

Ion Chromatography (IC) for Impurity Profiling

Ion Chromatography (IC) is a powerful technique for the determination of ionic impurities in this compound. This method is particularly sensitive for detecting and quantifying inorganic anions that may be present from the starting materials or reagents used in the synthesis.

For impurity profiling, a sample of this compound is dissolved in a suitable solvent, typically deionized water, and injected into the IC system. The separation is accomplished using an anion-exchange column. The mobile phase, or eluent, is usually an aqueous solution of a salt, such as sodium carbonate or sodium hydroxide (B78521), which facilitates the separation of anions based on their affinity for the stationary phase.

A key component of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte ions. This results in low detection limits for common inorganic impurities. Anions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and bromide (Br⁻) can be effectively separated and quantified. The presence of excess chloride or sulfate can indicate residual starting materials or side reactions, and their levels are critical for the quality of the final product. thermofisher.comthermofisher.com

Table 3: Typical Ion Chromatography System Configuration for Impurity Analysis

ParameterSpecification
Column High-capacity anion-exchange column
Eluent 20 mM Potassium Hydroxide
Flow Rate 1.2 mL/min
Detection Suppressed Conductivity
Suppressor Anion self-regenerating suppressor
Injection Volume 25 µL

Table 4: Example of Impurity Profile Data from Ion Chromatography

ImpurityConcentration (ppm)Limit of Detection (ppm)
Chloride (Cl⁻)550.5
Sulfate (SO₄²⁻)251.0
Bromide (Br⁻)< 1.01.0

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, chlorine, and sulfur in a purified sample of this compound. This analysis provides a direct verification of the empirical formula of the compound and is a critical component of its structural elucidation and purity assessment.

The most common method for determining carbon, hydrogen, and sulfur is combustion analysis. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are then passed through a series of detectors (e.g., infrared cells for CO₂ and SO₂, and a thermal conductivity detector for H₂O) to quantify their amounts. The chlorine content is typically determined by methods such as titration or ion chromatography after combustion and absorption in a suitable solution.

The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the molecular formula of this compound (C₇H₇ClO₃S). A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound.

Table 5: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₇H₇ClO₃S)

ElementTheoretical (%)Experimental (%)
Carbon (C)40.6940.75
Hydrogen (H)3.413.45
Chlorine (Cl)17.1617.09
Sulfur (S)15.5215.48

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (4-Chlorophenyl)methanesulfonic acid and its derivatives in biological samples?

  • Methodology : Use colorimetric assays with methanesulfonic acid (MSA) or HCl-based conditions. For total MDA (malondialdehyde) measurement in lipid peroxidation studies, HCl (pH 1.5) hydrolyzes Schiff bases while irreversibly cyclizing 4-hydroxyalkenals, enabling specific detection . MSA-based media allow simultaneous measurement of MDA and 4-hydroxyalkenals at 586 nm, though endogenous inhibitors in biological samples may suppress reactivity with alkenals .
  • Validation : Cross-validate with HPLC (e.g., for [(2-methoxyphenyl)amino]methanesulfonic acid) using external standards, optimized mobile phases (e.g., acetonitrile-phosphate buffer), and UV detection .

Q. How does methanesulfonic acid compare to other acids (e.g., HCl) in experimental protocols?

  • Acid Selection Table :

AcidAdvantagesLimitations
MethanesulfonicHigh solubility of salts, low volatility, effective in esterificationMay require higher purity to avoid side reactions in organic synthesis
HClSpecific for MDA measurement in lipid peroxidation assaysReacts poorly with 4-hydroxyalkenals; corrosive to equipment
SulfamicSynergistic with MSA for calcium carbonate dissolutionLimited catalytic utility in complex organic reactions
  • Reference : MSA’s low vapor pressure and odorless nature make it preferable for controlled laboratory environments .

Q. What are the optimized conditions for synthesizing this compound derivatives?

  • Procedure : React methanesulfonyl chloride with phenethylamine in dichloromethane/ethanol under basic conditions (NaOH/K₂CO₃). For catalytic applications (e.g., nanoparticle synthesis), use GO@PyH-CH₃SO₃ (graphene oxide functionalized with MSA) at 8 mmol concentrations .
  • Critical Note : Monitor reaction pH to avoid over-sulfonation, which may alter electronic properties of aromatic rings .

Advanced Research Questions

Q. How does this compound participate in atmospheric nanoparticle formation?

  • Mechanism : MSA forms stable molecular clusters with amines (e.g., methylamine) and water via hydrogen bonding. DFT studies show ternary systems (MSA + methylamine + H₂O) exhibit lower free energy barriers for nucleation compared to binary systems .
  • Experimental Validation : Size-resolved chemical analysis (e.g., HRMS) reveals sub-20 nm particles dominated by MSA-amine adducts, with growth rates dependent on relative humidity .

Q. What challenges arise in detecting chlorinated methanesulfonic acid derivatives in environmental samples?

  • Analytical Hurdles :

  • Lack of commercial standards for chlorinated/brominated MSA congeners, necessitating in-lab synthesis and purification .
  • Matrix effects in ESI-MS reduce sensitivity; use HILIC-HRMS with isotopically labeled internal standards for semi-quantitative screening .
    • Case Study : Chlorinated MSA in drinking water (up to 100 ng/L) was identified via HILIC-HRMS, but quantification requires correction for ESI response factors .

Q. How do structural modifications of MSA derivatives influence biological activity?

  • Structure-Activity Insights :

  • Electron-Withdrawing Groups (e.g., 4-chloro substituents): Enhance sulfonic acid’s electrophilicity, improving binding to enzymatic targets (e.g., IDO1 inhibitors in cancer research) .
  • Hydrophobic Moieties (e.g., phenethyl groups): Increase membrane permeability, as seen in (Methanesulfonyl-phenethyl-amino)-acetic acid derivatives .
    • Experimental Design : Use cytotoxicity assays (e.g., MTT) on modified MSA compounds paired with computational docking to validate target interactions .

Q. What role does methanesulfonic acid play in advanced material synthesis?

  • Catalytic Applications :

  • Polymerization : MSA catalyzes acrylonitrile polymerization via cationic mechanisms, producing high-molecular-weight polymers with low polydispersity .
  • Nanoparticle Growth : MSA stabilizes ion pairs (e.g., MSA⁻–NH₄⁺) at air-water interfaces, facilitating sub-2 nm cluster formation in atmospheric studies .
    • Limitation : Residual MSA in materials may require post-synthesis purification (e.g., dialysis) to avoid interference in electrochemical applications .

Data Contradictions and Resolutions

  • Contradiction : reports MSA’s superiority in detecting 4-hydroxyalkenals, while highlights underestimation due to endogenous inhibitors.
    • Resolution : Use HCl for MDA-specific assays and MSA for exploratory studies, with spiked recovery experiments to quantify inhibition effects .
  • Contradiction : Atmospheric models () predict MSA-amine nucleation, but experimental data ( ) show humidity-dependent growth variability.
    • Resolution : Conduct controlled chamber experiments with variable RH (20–80%) to reconcile theoretical and observational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.